2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide
CAS No.:
Cat. No.: VC16092697
Molecular Formula: C14H17Cl3N2O2
Molecular Weight: 351.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Cl3N2O2 |
|---|---|
| Molecular Weight | 351.7 g/mol |
| IUPAC Name | 2-phenyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |
| Standard InChI | InChI=1S/C14H17Cl3N2O2/c15-14(16,17)13(19-6-8-21-9-7-19)18-12(20)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,18,20) |
| Standard InChI Key | RETGXEWFDVTXLM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Introduction
2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a trichloroethyl moiety, and a morpholine ring. Its molecular formula is C14H17Cl3N2O2, and it has a molecular weight of approximately 351.66 g/mol .
Key Chemical Features:
-
Molecular Formula: C14H17Cl3N2O2
-
Molecular Weight: Approximately 351.66 g/mol
Synthesis and Chemical Reactions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide typically involves several steps that require careful control of reaction conditions to avoid unwanted side reactions. The compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of less chlorinated derivatives.
Potential Applications and Research Directions
Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Investigating its interactions with cellular membranes could provide insights into its bioavailability and mechanism of action. Additionally, studying its interactions with other drugs could reveal potential synergies or antagonistic effects.
Comparison with Similar Compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trichloro-N-phenylacetamide | - | Lacks morpholine; simpler structure; potential antimicrobial properties |
| N-Trichloroacetanilide | - | Similar halogenation; used in pharmaceuticals; simpler amide |
| 4-Morpholinophenol | - | Contains morpholine; lacks chlorination; potential as an analgesic |
Environmental and Toxicological Considerations
Substances with similar structures are often very toxic to aquatic life and may have long-lasting effects. They are also suspected of damaging fertility or the unborn child, highlighting the need for careful handling and disposal .
Availability and Commercial Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume